REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:19]([O:21]C)=[O:20])[C:11](=[O:18])[N:12](CC(C)C)[N:13]=2)=[CH:4][C:3]=1C.[F:24]C1C=C(C(=O)CC(C(OCC)=O)(O)C(OCC)=O)C=CC=1F>>[C:19]([C:10]1[C:11](=[O:18])[NH:12][N:13]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[C:3]([F:24])[CH:4]=2)[CH:9]=1)([OH:21])=[O:20]
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C=1C=C(C(N(N1)CC(C)C)=O)C(=O)OC)C
|
Name
|
ethyl 4-(3,4-difluorophenyl)-2-ethoxycarbonyl-2-hydroxy-4-oxo-butanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)C(CC(C(=O)OCC)(O)C(=O)OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C(NN=C(C1)C1=CC(=C(C=C1)F)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |